9-Hydroxy-9H-fluorène-9-carboxylate de méthyle

Vue d'ensemble

Description

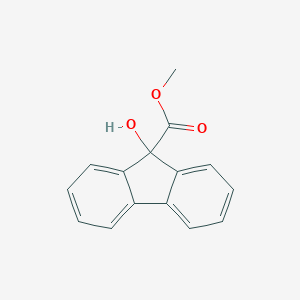

Methyl 9-hydroxyfluorene-9-carboxylate is a useful research compound. Its molecular formula is C15H12O3 and its molecular weight is 240.25 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 9-hydroxyfluorene-9-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106351. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 9-hydroxyfluorene-9-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-hydroxyfluorene-9-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Analyse chimique et recherche

“9-Hydroxy-9H-fluorène-9-carboxylate de méthyle” est souvent utilisé comme standard analytique dans la recherche chimique . Ses propriétés telles que la masse molaire, le point de fusion et la solubilité sont bien documentées, ce qui en fait un composé utile pour l'étalonnage et la validation de méthodes dans diverses techniques analytiques .

Synthèse d'un prismane organooxotin hexamérique

Ce composé a été utilisé dans la synthèse d'un prismane organooxotin hexamérique . La structure résultante montre des canaux avec des segments hydrophobes et hydrophiles, qui piègent sélectivement les molécules invitées .

Agent stimulant de l'éveil

Le fluorénol, le dérivé alcoolique du fluorène, est considéré comme un médicament anti-somnolence de nouvelle génération . C'est un agent stimulant de l'éveil et un métabolite majeur d'un composé développé comme un agent stimulant de la vigilance .

Inhibiteur de la recapture de la dopamine

Le fluorénol est un inhibiteur faible de la recapture de la dopamine avec une IC50 de 9 μM . Cela suggère des applications potentielles dans le traitement de conditions liées à la régulation de la dopamine, telles que la maladie de Parkinson et la dépression<a aria-label="3: Fluorenol is a weak dopamine reuptake inhibitor with an IC50 of 9 μM34" data-citationid="35111c26-b028-3593-12ce-a72ac7c1fb1e-34" h="ID=SERP,5015.1" href="https://www.chemicalbook.com/ChemicalProduct

Activité Biologique

Methyl 9-hydroxyfluorene-9-carboxylate (MHF) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of herbicidal applications and potential therapeutic uses. This article explores the biological activity of MHF, including its chemical properties, mechanisms of action, and relevant research findings.

MHF is categorized under the fluorene derivatives, characterized by a hydroxyl group and a carboxylate moiety. Its molecular formula is , and it has a molecular weight of approximately 240.25 g/mol. The compound exhibits moderate solubility in organic solvents, which influences its biological activity.

The biological activity of MHF can be attributed to several mechanisms:

- Herbicidal Activity : MHF functions as a plant growth regulator and herbicide. It inhibits the growth of various weeds by interfering with hormonal pathways in plants, particularly those associated with cell elongation and division.

- Antioxidant Properties : The hydroxyl group in MHF contributes to its ability to scavenge free radicals, which can protect cells from oxidative stress.

- Potential Antimicrobial Effects : Some studies suggest that MHF may exhibit antimicrobial properties, although further research is needed to fully elucidate this aspect.

Herbicidal Efficacy

MHF has been evaluated for its herbicidal properties in various studies. One notable study demonstrated that MHF effectively controlled the growth of annual grasses and broadleaf weeds, making it suitable for use in turf management and ornamental gardens. The compound was found to be less toxic to non-target species, indicating a favorable safety profile for ecological applications .

Toxicological Studies

Toxicological assessments have indicated that MHF possesses low acute toxicity levels in mammals. For instance, studies reported an oral LD50 greater than 5000 mg/kg for rats, suggesting minimal risk when used according to recommended guidelines . Chronic exposure studies are still required to determine long-term effects on both humans and wildlife.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of fluorene derivatives indicates that modifications to the hydroxyl and carboxyl groups can significantly influence biological activity. For example, compounds with additional halogen substitutions showed enhanced herbicidal properties compared to their non-substituted counterparts . This suggests that further chemical modifications could lead to the development of more potent derivatives.

Case Studies

- Field Trials : In field trials conducted on golf courses and ornamental landscapes, MHF was applied at various concentrations to assess its effectiveness against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, supporting its use as an effective herbicide .

- Comparative Analysis : A comparative study involving MHF and other fluorene derivatives revealed that while MHF exhibited moderate herbicidal activity, other derivatives with structural modifications showed superior efficacy. This highlights the potential for developing new formulations based on MHF's structure .

| Property | Value |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Moderate in organic solvents |

| LD50 (Oral, Rats) | >5000 mg/kg |

Table 2: Herbicidal Efficacy of Methyl 9-Hydroxyfluorene-9-Carboxylate

| Weed Species | Treatment Rate (g/ha) | Control (%) |

|---|---|---|

| Annual Bluegrass | 200 | 85 |

| Dandelion | 150 | 78 |

| Crabgrass | 250 | 90 |

Propriétés

IUPAC Name |

methyl 9-hydroxyfluorene-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-14(16)15(17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKQZRAAQMBNKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034729 | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-44-0 | |

| Record name | Flurenol-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 9-hydroxyfluorene-9-carboxylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 9-hydroxy-9H-fluorene-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLURECOL-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8236N335K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.